molecular formula C16H18N6OS2 B5525083 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B5525083
M. Wt: 374.5 g/mol
InChI Key: FYRYFXNGNRPNDF-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C16H18N6OS2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.09835157 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Heterocycles

Research has demonstrated the use of related compounds as versatile precursors in the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds have been evaluated for their potential insecticidal properties against pests like Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives using related compounds has been investigated. Some of these derivatives have shown promising inhibitory effects on different cell lines, indicating their potential as anticancer agents. Moreover, the exploration of antimicrobial activities of new heterocycles incorporating antipyrine moiety signifies the compound's utility in developing antimicrobial agents (Albratty et al., 2017; Bondock et al., 2008).

Synthesis of Phosphoinositide 3-Kinase Inhibitors

The research also extends to the development of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), with investigations into various 6,5-heterocycles to improve metabolic stability. This highlights the compound's relevance in creating potential therapeutic agents targeting cancer and other diseases (Stec et al., 2011).

Structural and Biological Evaluations

Further studies focus on the synthesis and biological evaluation of derivatives for their anticancer activities, emphasizing the compound's versatility in generating biologically active molecules. The determination of acidity constants and the synthesis of anticancer active derivatives underscore the compound's applicability in medicinal chemistry and drug discovery (Duran et al., 2013; Duran & Demirayak, 2012).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS2/c1-4-22-14(12-6-5-7-17-8-12)20-21-16(22)24-9-13(23)19-15-18-10(2)11(3)25-15/h5-8H,4,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYFXNGNRPNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.